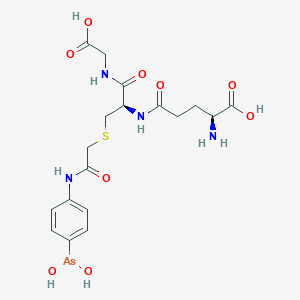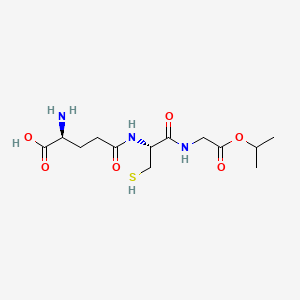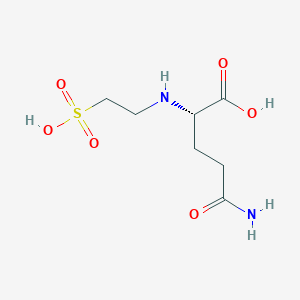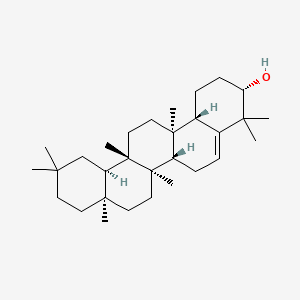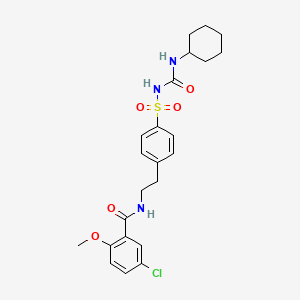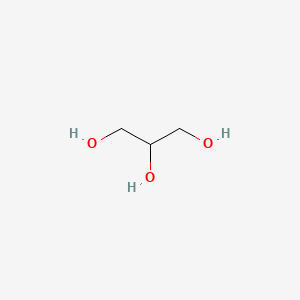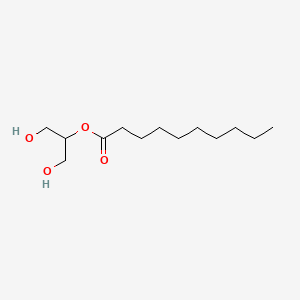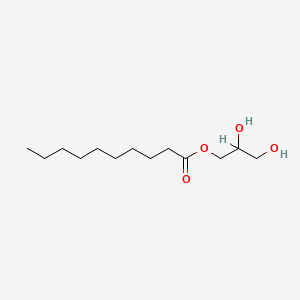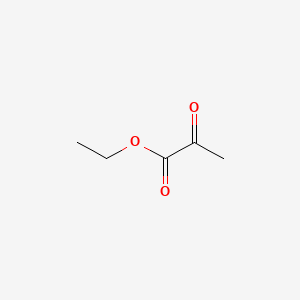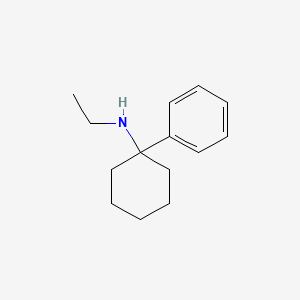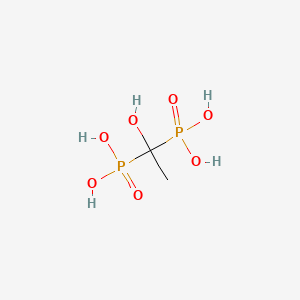
双丙酸咪唑卡
描述
Imidocarb dipropionate is a urea derivative used primarily in veterinary medicine as an antiprotozoal agent. It is effective in treating infections caused by Babesia and other parasites. The compound is chemically described as N,N’-bis[3-(4,5-dihydro-1H-imidazol-2-yl)-phenyl]urea dipropionate and has a molecular weight of 496.6 .
科学研究应用
双丙酸伊米卡巴在科学研究中具有广泛的应用:
化学: 用作各种化学反应和合成过程中的试剂。
生物学: 用于研究涉及原生动物感染及其治疗的研究。
医学: 用于兽医领域治疗由巴贝虫和其他寄生虫引起的感染。
工业: 应用于兽药和其他相关产品的生产
作用机制
双丙酸伊米卡巴的确切作用机制尚不完全清楚。据信它直接作用于寄生虫,导致细胞核数量和大小以及细胞质形态发生改变。 它也可能干扰多胺的产生和利用,并阻止肌醇进入含有寄生虫的红细胞 .
类似化合物:
乙酰胺二胺嘧啶: 另一种用于兽医领域的抗原生动物剂。
阿托伐醌: 用于与阿奇霉素联用治疗原生动物感染。
布帕奎酮: 另一种用于与阿奇霉素联用的抗原生动物剂
比较: 双丙酸伊米卡巴在引起寄生虫的直接形态变化以及其干扰多胺生成和肌醇进入的能力方面是独一无二的。与乙酰胺二胺嘧啶相比,双丙酸伊米卡巴在治疗锥虫病方面显示出有效性,且不会复发。 与阿托伐醌和布帕奎酮相比,它可能在治疗类似巴贝虫微小型的巴贝虫感染方面效果较低 .
生化分析
Biochemical Properties
Imidocarb dipropionate acts directly on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . The antiprotozoan activity of imidocarb dipropionate is derived from the carbanilide acting on the glycolysis of the parasite . This results in hypoglycemia in the host, as parasites like Babesia and trypanosomes depend upon host glucose for aerobic glycolysis . There is also a selective blocking effect on the replication of the quinetoplastic DNA of the parasite .
Cellular Effects
Imidocarb dipropionate has a direct impact on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . This leads to the death of the parasite and the subsequent clearance of the infection .
Molecular Mechanism
It appears to act directly on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . The antiprotozoal activity is derived from the carbanilide acting on the glycolysis of the parasite .
Temporal Effects in Laboratory Settings
Pharmacokinetic studies have shown that imidocarb dipropionate has a long duration of activity, a result of it binding to plasma and tissue protein . It is slowly excreted, with less than half the dose excreted by 10 days post-dosing . The main route of excretion is via the urine .
Dosage Effects in Animal Models
In veterinary medicine, imidocarb dipropionate is administered by subcutaneous or intramuscular injection to horses and cattle . The dosage varies depending on the species and the severity of the infection . Overdose can lead to cholinergic signs, and death can occur at doses of 5x the recommended therapeutic dose or greater .
Metabolic Pathways
It is known that the compound is poorly absorbed when administered orally . Most of the administered radioactivity is excreted in feces, with smaller amounts in the urine . The major component of both urine and feces is unmetabolized imidocarb .
Transport and Distribution
Imidocarb dipropionate binds to plasma proteins, and detectable amounts are found in all major tissues up to four weeks after intramuscular injection . Studies have shown that kidney and liver are the target organs, with the compound having the greatest affinity for the kidney in rats and the liver in dogs .
Subcellular Localization
Given its mode of action, it is likely that the compound interacts directly with the parasite within the host’s red blood cells .
准备方法
合成路线和反应条件: 双丙酸伊米卡巴的合成包括以下步骤:
硝基苯甲酸与亚硫酰氯混合: 通过回流反应获得硝基苯甲酰氯。
将硝基苯甲酰氯加入乙腈中: 然后加入 P-Mo-V 杂多酸和乙二胺,通过另一个回流反应获得 2-(3-硝基苯基) 咪唑啉。
将 2-(3-硝基苯基) 咪唑啉加入溶剂中: 与钯碳一起,通过还原氢化反应获得 2-(3-硝基苯基) 咪唑啉盐酸盐。
使 2-(3-硝基苯基) 咪唑啉盐酸盐与 N,N-二甲基甲酰胺和尿素反应: 获得双丙酸伊米卡巴.
工业生产方法: 双丙酸伊米卡巴的工业生产包括以下步骤:
将双丙酸伊米卡巴与纯化水混合: 并将悬浮液加热至 30-40°C。
逐滴加入丙酸: 并搅拌以使混合物反应。
灭菌和过滤初始液体药剂: 以获得无菌液体。
在无菌环境中喷雾干燥无菌液体: 获得无菌药物活性成分.
化学反应分析
反应类型: 双丙酸伊米卡巴会发生多种化学反应,包括:
氧化: 包括添加氧或去除氢。
还原: 包括添加氢或去除氧。
取代: 包括用另一个原子或原子团替换一个原子或原子团。
常见试剂和条件:
氧化: 通常使用高锰酸钾或过氧化氢等试剂。
还原: 通常使用硼氢化钠或氢化铝锂等试剂。
取代: 经常涉及卤素或亲核试剂等试剂。
主要产物: 这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会产生含有额外的含氧官能团的双丙酸伊米卡巴衍生物 .
相似化合物的比较
Diminazene aceturate: Another antiprotozoal agent used in veterinary medicine.
Atovaquone: Used in combination with azithromycin for treating protozoal infections.
Buparvaquone: Another antiprotozoal agent used in combination with azithromycin
Comparison: Imidocarb dipropionate is unique in its ability to cause direct morphological changes in the parasite and its potential to interfere with polyamine production and inositol entry. Compared to diminazene aceturate, imidocarb dipropionate has shown efficacy in treating trypanosomosis without relapse. it may have lower efficacy compared to atovaquone and buparvaquone in treating Babesia microti-like piroplasm infections .
属性
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQXWSHYUHHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046604 | |
| Record name | Imidocarb dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-06-6 | |
| Record name | Imidocarb dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidocarb dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea) dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDOCARB DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSM1M03SHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


